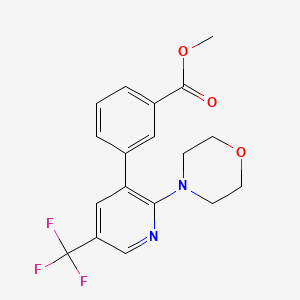

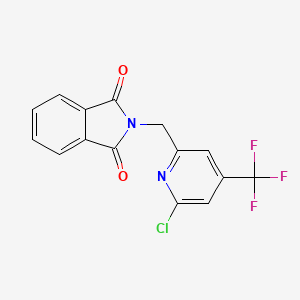

![molecular formula C18H15F3N4S B1401840 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol CAS No. 1311278-15-5](/img/structure/B1401840.png)

4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol

Overview

Description

The compound “4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol” is a complex organic molecule that contains a pyrimidine ring and a pyridine ring, both of which are common structures in many biological molecules . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the biological activity of a compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific functional groups. For instance, the amino group might participate in acid-base reactions, while the thiol group could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Scientific Research Applications

Structural and Electronic Properties

Research on thiopyrimidine derivatives demonstrates their potential due to the pyrimidine ring's prevalence in DNA and RNA as nitrogenous bases. The heterocyclic aromatic compounds are significant in medicine and nonlinear optics (NLO). Studies utilizing density functional theory (DFT) and time-dependent DFT (TDDFT) have explored the structural parameters, vibrational analysis, and NLO properties of phenyl pyrimidine derivatives, indicating their promising applications in optoelectronics and high-technology applications (Hussain et al., 2020).

Reaction Mechanisms and Synthetic Approaches

Investigations into the reactions of pyrimidines with amines and thiols have been conducted to understand their chemical behavior, showing the formation of various products through regio- and stereoselective addition reactions (Čikotienė et al., 2007). This highlights the synthetic versatility of pyrimidine compounds in creating a range of chemically interesting entities.

Environmental and Biological Sensing

A study developed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, demonstrating the application of pyrimidine derivatives in environmental and biological sensing. The probe showed high selectivity and sensitivity, indicating its utility in detecting thiophenols in water samples (Wang et al., 2012).

Molecular Recognition and Drug Development

Research on aminopyrimidines has shown their importance in biology and medicine, with their role in drug action likely dependent on molecular recognition processes involving hydrogen bonding. This highlights the relevance of pyrimidine derivatives in pharmaceutical development (Rajam et al., 2017).

Synthesis of Ligands for DNA Structures

A microfluidic platform was used to synthesize a compound for pi-stacking interactions with quadruplex DNA, offering a pathway towards cancer treatment. This illustrates the use of pyrimidine and related derivatives in developing ligands for biological structures (Smith et al., 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4S/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-11(4-6-12)14-7-8-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCQGDFODQNZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NC(=S)N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

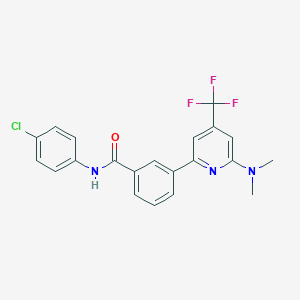

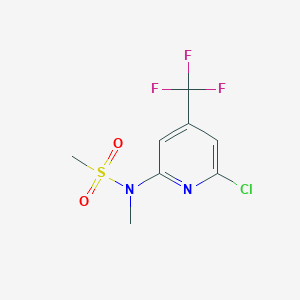

![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401758.png)

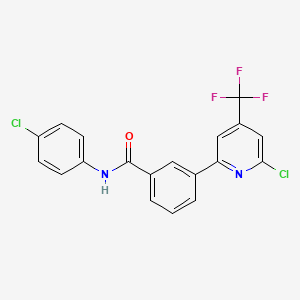

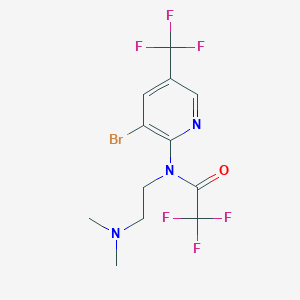

![2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401760.png)

![Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401763.png)

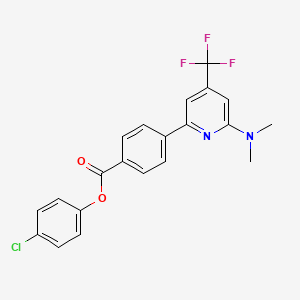

![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401768.png)

![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401771.png)

![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide](/img/structure/B1401778.png)

![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester](/img/structure/B1401780.png)